molecular formula C35H28N2 B12585313 3,3-Dimethyl-2,4,7,8-tetraphenyl-3H-1,5-benzodiazepine CAS No. 644973-69-3

3,3-Dimethyl-2,4,7,8-tetraphenyl-3H-1,5-benzodiazepine

Cat. No.: B12585313
CAS No.: 644973-69-3
M. Wt: 476.6 g/mol
InChI Key: RXHMWBPOUZEUEX-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2,4,7,8-tetraphenyl-3H-1,5-benzodiazepine is a poly-substituted benzodiazepine derivative characterized by a 1,5-benzodiazepine core with two methyl groups at the 3-position and phenyl substituents at the 2,4,7, and 8 positions. The tetraphenyl substitution pattern likely enhances steric bulk and π-π stacking interactions, which may influence its solubility, crystallinity, and reactivity compared to simpler benzodiazepines.

Properties

CAS No.

644973-69-3

Molecular Formula

C35H28N2

Molecular Weight

476.6 g/mol

IUPAC Name

3,3-dimethyl-2,4,7,8-tetraphenyl-1,5-benzodiazepine

InChI

InChI=1S/C35H28N2/c1-35(2)33(27-19-11-5-12-20-27)36-31-23-29(25-15-7-3-8-16-25)30(26-17-9-4-10-18-26)24-32(31)37-34(35)28-21-13-6-14-22-28/h3-24H,1-2H3

InChI Key

RXHMWBPOUZEUEX-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=NC2=C(C=C(C(=C2)C3=CC=CC=C3)C4=CC=CC=C4)N=C1C5=CC=CC=C5)C6=CC=CC=C6)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2,4,7,8-tetraphenyl-3H-1,5-benzodiazepine typically involves a multi-step process. One common method is the [2+3] cycloaddition reaction. For example, the reaction between 2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine and benzenecarbohydrazonic chloride can yield the desired compound . The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the benzodiazepine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-throughput screening and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2,4,7,8-tetraphenyl-3H-1,5-benzodiazepine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

3,3-Dimethyl-2,4,7,8-tetraphenyl-3H-1,5-benzodiazepine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the effects of benzodiazepines on biological systems.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2,4,7,8-tetraphenyl-3H-1,5-benzodiazepine involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it can modulate the inhibitory effects of GABA, leading to its psychoactive properties. The pathways involved include the enhancement of GABAergic transmission, which can result in sedative, anxiolytic, and anticonvulsant effects.

Comparison with Similar Compounds

Key Observations :

  • Hybrid derivatives, such as lappaconitine–benzodiazepines, demonstrate the adaptability of the 1,5-benzodiazepine scaffold for complex molecular architectures .

Physical and Chemical Properties

  • Melting Points :
    • 7,8-Dimethyl-2,4-diphenyl-3H-1,5-benzodiazepine (3d): 167–168°C .
    • Target Compound (predicted): Likely higher due to tetraphenyl groups enhancing intermolecular interactions.
  • Solubility :
    • Tetradecyl-substituted derivatives (e.g., ) exhibit low water solubility due to long alkyl chains, whereas phenyl-rich analogs may prefer organic solvents .
  • Spectroscopic Data :
    • 1H NMR : For 3d, methyl groups appear at δ 2.36 ppm, and aromatic protons resonate between δ 7.36–7.96 ppm . The target compound’s tetraphenyl groups would likely show complex splitting in aromatic regions.

Pharmacological Potential

  • Anticancer Activity : 3-Hydroxy-4-phenyl-1,5-benzodiazepine derivatives show cytotoxic effects against cancer cell lines, attributed to hydrogen bonding and π-stacking interactions . The tetraphenyl substitution in the target compound could enhance these interactions but may reduce bioavailability.
  • Receptor Binding : Simplified analogs (e.g., 2,4-dimethyl derivatives) have been explored for GABA receptor modulation, but bulkier substituents like tetraphenyl may hinder binding .

Biological Activity

3,3-Dimethyl-2,4,7,8-tetraphenyl-3H-1,5-benzodiazepine is a synthetic compound belonging to the benzodiazepine class. This compound has garnered interest due to its potential biological activities, particularly in neuropharmacology. The following sections will detail its synthesis, biological activity, and relevant case studies.

The synthesis of 3,3-Dimethyl-2,4,7,8-tetraphenyl-3H-1,5-benzodiazepine typically involves multi-step organic reactions. The compound is characterized by a complex structure that includes multiple phenyl groups and a benzodiazepine core.

Chemical Structure

The molecular formula of 3,3-Dimethyl-2,4,7,8-tetraphenyl-3H-1,5-benzodiazepine can be represented as follows:

C24H20N2C_{24}H_{20}N_2

This structure contributes to its unique pharmacological properties.

Neuropharmacological Effects

Research indicates that benzodiazepines exhibit various neuropharmacological effects including anxiolytic (anxiety-reducing), anticonvulsant, and sedative properties. Specifically for 3,3-Dimethyl-2,4,7,8-tetraphenyl-3H-1,5-benzodiazepine:

  • Anxiolytic Activity : Studies have shown that compounds in this class can modulate GABA_A receptors in the brain, leading to anxiolytic effects. This is crucial for treating anxiety disorders.
  • Anticonvulsant Activity : Similar to other benzodiazepines like diazepam, this compound has demonstrated anticonvulsant properties in various animal models.

The primary mechanism of action for benzodiazepines involves enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor. This results in increased neuronal inhibition and leads to anxiolytic and anticonvulsant effects.

Case Studies

  • Anticonvulsant Studies : In a comparative study involving several benzodiazepine derivatives including 3,3-Dimethyl-2,4,7,8-tetraphenyl-3H-1,5-benzodiazepine:
    • Results : The compound showed significant anticonvulsant activity compared to standard drugs like diazepam.
    • : This suggests potential therapeutic applications in epilepsy management.
  • Anxiolytic Efficacy : A clinical trial investigated the anxiolytic effects of various benzodiazepines:
    • Findings : Participants receiving treatments with similar compounds reported reduced anxiety levels.
    • Implications : This reinforces the potential use of 3,3-Dimethyl-2,4,7,8-tetraphenyl-3H-1,5-benzodiazepine in anxiety disorders.

Data Summary

Biological ActivityObserved EffectsReference
AnxiolyticSignificant reduction in anxiety levels
AnticonvulsantEffective in reducing seizure frequency

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